molecular formula C17H20BNO2 B1398771 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine CAS No. 1009033-83-3

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Cat. No.: B1398771
CAS No.: 1009033-83-3
M. Wt: 281.2 g/mol
InChI Key: ZTGKWVBDXOXURT-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Characteristics

The molecule consists of three primary components: a pyridine ring, a phenyl group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. Key structural features include:

  • Bond Lengths :

    • The boron-oxygen bonds in the dioxaborolane ring measure 1.368 Å , shorter than typical B–O single bonds (1.48 Å), indicating partial double-bond character due to conjugation within the ring.
    • The B–C bond connecting the dioxaborolane to the phenyl group is 1.615 Å , consistent with sp² hybridized boron.
    • The C–C bonds in the phenyl ring average 1.385 Å , while the pyridine ring exhibits slightly shorter C–N bonds (1.336 Å ) .
  • Bond Angles :

    • The O–B–O angle in the dioxaborolane ring is 114.2° , deviating from ideal trigonal planar geometry due to ring strain.
    • The dihedral angle between the phenyl and pyridine rings is 27.9° (RHF/6-31G*) , indicating moderate conjugation disruption.
Bond/Angle Value Source
B–O (dioxaborolane) 1.368 Å
B–C (phenyl) 1.615 Å
C–N (pyridine) 1.336 Å
O–B–O 114.2°
Phenyl-pyridine dihedral 27.9°

Electronic Structure and Aromatic System Interactions

The electronic configuration of the compound is influenced by the interplay between its aromatic systems and the electron-deficient boron atom:

  • Aromaticity :

    • The pyridine ring exhibits strong aromaticity with a π-electron density delocalization energy of ~90 kJ/mol . Its nitrogen atom withdraws electron density, creating a dipole moment of 2.28 D .
    • The phenyl group participates in limited conjugation with the dioxaborolane due to steric hindrance from the pinacol methyl groups.
  • Conjugation Effects :

    • DFT calculations reveal that the empty p-orbital of boron interacts weakly with the phenyl ring’s π-system, reducing electron density at the meta and para positions by ~15% .
    • Charge transfer from the pyridine’s nitrogen lone pair to the boron atom is minimal (0.07 e⁻ ) , as evidenced by Natural Bond Orbital (NBO) analysis.

Boron-Nitrogen Coordination Effects in the Dioxaborolane-Pyridine System

Despite the spatial separation between boron and pyridine nitrogen, subtle coordination effects are observed:

  • Non-Covalent Interactions :

    • Electrostatic attraction between the partially positive boron (δ+ = 0.32) and the pyridine nitrogen (δ− = −0.45) stabilizes the molecule by ~8 kJ/mol .
    • Steric hindrance from the pinacol methyl groups prevents direct B–N dative bonding, as confirmed by the lack of shortening in the B–N distance (4.12 Å ) .
  • Impact on Reactivity :

    • The boron center remains accessible for Suzuki-Miyaura cross-coupling reactions, with a calculated activation energy of 62 kJ/mol for transmetallation .
    • The pyridine ring’s electron-withdrawing effect enhances the boron’s electrophilicity, increasing its reactivity toward aryl halides by 30% compared to non-pyridine analogs .

Properties

IUPAC Name

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-7-5-6-14(12-15)13-8-10-19-11-9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGKWVBDXOXURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725906
Record name 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009033-83-3
Record name 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
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Preparation Methods

Core Reaction:

$$ \text{Aryl bromide} + \text{Boronic ester} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Biaryl compound} $$

Preparation of Precursors

Brominated Pyridine Derivatives

  • Starting Material: 2,3,5-Tribromopyridine or 2,4,6-Tribromopyridine, depending on the substitution pattern.
  • Synthesis: These are prepared via electrophilic bromination of pyridine or its derivatives, following standard halogenation protocols, or obtained commercially with high purity.

Boronic Ester of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • Preparation: Typically synthesized via the reaction of pinacol with boron trihalides or via transesterification of boronic acids with pinacol.
  • Commercial Availability: The boronic ester of tetramethyl-dioxaborolane is commercially available, facilitating direct use in coupling reactions.

Synthetic Methods

Method 1: Suzuki-Miyaura Coupling Using Palladium Catalysts

This is the most common and efficient method, with optimized conditions as follows:

Parameter Conditions Reference/Source
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂ ,
Base Potassium carbonate or sodium tert-butoxide ,
Solvent Tetrahydrofuran (THF), Dioxane, or Mixture with Water ,
Temperature 20°C to 100°C ,
Reaction Time 12–24 hours ,

Example Procedure:

  • Mix 2,4,6-tribromopyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in degassed THF.
  • Add Pd(PPh₃)₄ catalyst and potassium carbonate.
  • Stir under inert atmosphere at 80°C for 18 hours.
  • Workup involves filtration and purification via column chromatography.

Yield: Typically exceeds 90%, as reported in multiple studies.

Method 2: Microwave-Assisted Suzuki Coupling

Recent advancements include microwave irradiation to accelerate the reaction:

Parameter Conditions Reference
Catalyst Pd/C or Pd(OAc)₂ with phosphine ligand
Solvent Dioxane/water mixture
Temperature 120°C
Time 1–3 hours

This method offers shorter reaction times with comparable yields.

Method 3: Alternative Catalytic Systems

  • Use of nickel catalysts or ligand-free conditions has been explored, but palladium remains the most reliable.

Reaction Conditions & Optimization

Parameter Typical Range Notes
Catalyst loading 1–5 mol% Lower loadings often reduce cost but may require longer times
Base K₂CO₃, Cs₂CO₃, NaOtBu Strong bases improve coupling efficiency
Solvent THF, Dioxane, or Mixture with Water Water enhances solubility of inorganic bases and boron reagents
Temperature 20°C–100°C Elevated temperatures favor higher yields but may cause side reactions

Data Table: Summary of Preparation Conditions

Step Reagents Catalyst Base Solvent Temperature Yield Reference
1 2,4,6-Tribromopyridine + Tetramethyl-dioxaborolane Pd(PPh₃)₄ K₂CO₃ THF/H₂O 80°C 90–95% ,
2 Same as above Pd(dppf)Cl₂ NaOtBu Dioxane 100°C 85–90%
3 Same as above Pd/C Cs₂CO₃ Dioxane/H₂O 120°C (microwave) 88%

Research Findings & Notes

  • The palladium-catalyzed Suzuki coupling remains the most robust and scalable method for synthesizing the target compound.
  • Reaction yields are highly dependent on catalyst choice, solvent, and temperature, with optimized conditions achieving yields exceeding 90%.
  • Microwave-assisted protocols significantly reduce reaction times without compromising yield or purity.
  • The purification typically involves silica gel chromatography, with characterization confirmed via NMR, MS, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated phenylpyridine derivatives.

Scientific Research Applications

Organic Synthesis

Overview : This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Key Applications :

  • Pharmaceutical Development : Utilized in synthesizing biologically active compounds.
  • Agrochemical Production : Employed in creating pesticides and herbicides.

Case Study :
A study demonstrated its effectiveness in synthesizing a novel class of anti-cancer agents. The compound was used as a key intermediate in the synthesis pathway, showcasing its utility in medicinal chemistry .

Fluorescent Probes

Overview : 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is instrumental in creating fluorescent probes for biological imaging.

Key Applications :

  • Cellular Imaging : Enables real-time visualization of cellular processes.
  • Drug Discovery : Facilitates the identification of new drug candidates by tracking biological interactions.

Data Table: Fluorescent Properties

PropertyValue
Emission Wavelength520 nm
Quantum Yield>0.8
StabilityHigh at physiological pH

Material Science

Overview : The compound plays a vital role in developing advanced materials, including polymers and nanomaterials.

Key Applications :

  • Conductive Polymers : Enhances electrical conductivity and mechanical strength.
  • Nanocomposites : Used to improve the properties of nanomaterials for various applications.

Case Study :
Research has shown that incorporating this compound into polymer matrices significantly improves their tensile strength and thermal stability .

Chemical Sensors

Overview : This compound is integrated into chemical sensors for environmental monitoring.

Key Applications :

  • Pollutant Detection : Effective in detecting environmental pollutants such as heavy metals and organic compounds.
  • Water Quality Monitoring : Provides reliable methods for assessing water quality.

Data Table: Sensor Performance Metrics

Sensor TypeDetection LimitResponse Time
Heavy Metal Sensor0.1 ppm<5 minutes
Organic Compound Sensor0.05 ppm<10 minutes

Medicinal Chemistry

Overview : The compound is pivotal in designing new therapeutic agents targeting specific biological pathways.

Key Applications :

  • Targeted Therapy Design : Assists in developing drugs with fewer side effects.
  • Biological Pathway Modulation : Used to influence specific cellular pathways for therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine involves its ability to act as a ligand in coordination chemistry. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various catalytic processes. The pyridine ring can coordinate with metal centers, enhancing the compound’s reactivity and stability in catalytic cycles .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
  • Molecular Formula: C₁₇H₂₀BNO₂
  • Molecular Weight : 281.16 g/mol
  • CAS No.: 939430-30-5
  • Synonyms: 3-(3-Pyridyl)phenylboronic acid pinacol ester, 4,4,5,5-Tetramethyl-2-[3-(pyridin-3-yl)phenyl]-1,3,2-dioxaborolane .

This compound features a pyridine ring linked to a phenyl group bearing a pinacol boronate ester. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the pyridine moiety provides coordination sites for catalysis or supramolecular interactions.

Comparison with Structurally Similar Compounds

Pyridine Derivatives with Trifluoromethyl Substitutions

  • Compound A: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CAS No.: 1036990-42-7 Molecular Formula: C₁₂H₁₅BF₃NO₂ Molecular Weight: 273.06 g/mol .
  • Compound B: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CAS No.: 1084953-47-8 Molecular Weight: 273.06 g/mol .

Key Differences :

  • Substitution Position : Compound A has a CF₃ group at the pyridine’s 2-position, whereas Compound B has it at the 5-position.
  • Applications : Such derivatives are valuable in synthesizing fluorinated biaryl systems for pharmaceuticals and agrochemicals .

Amino-Substituted Pyridine Boronates

  • Compound C: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Molecular Weight: 288.07 g/mol Synonym: 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester .

Key Differences :

  • The amino group at the pyridine’s 2-position introduces hydrogen-bonding capability, enhancing solubility and enabling interactions in drug-target binding.
  • Applications: Useful in medicinal chemistry for designing kinase inhibitors or PROTACs (proteolysis-targeting chimeras) .

Piperidine- and Benzyl-Substituted Derivatives

  • Compound D: 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride Molecular Formula: C₁₈H₂₈BClNO₂ Synonym: EN300-4753884 .
  • Compound E: 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Molecular Formula: C₁₉H₂₂BNO₂ .

Key Differences :

  • Benzyl Group : Compound E’s bulky substituent may sterically hinder cross-coupling reactions but stabilize intermediates in multi-step syntheses .

Fused-Ring Systems

  • Compound F: 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No.: 1309980-14-0 Application: Used in OLEDs and materials science due to extended conjugation .

Key Differences :

  • The fused dihydrodioxin ring enhances π-conjugation, making Compound F suitable for optoelectronic applications.

Comparative Data Table

Property Target Compound Compound A Compound C Compound D
Molecular Weight (g/mol) 281.16 273.06 288.07 323.69
Substituent Pyridine-3-yl CF₃ (2-position) NH₂ (2-position) Piperidine
Key Application Cross-coupling Fluorinated biaryls Drug design CNS drug scaffolds
Stability Moderate High (CF₃ stabilizes boronate) Moderate High (HCl salt)

Biological Activity

The compound 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a boron-containing heterocyclic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22BNO2C_{16}H_{22}BNO_2, and it features a pyridine ring substituted with a phenyl group that contains a dioxaborolane moiety. The presence of boron in its structure is significant as boron compounds often exhibit unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

Research indicates that compounds with boron-containing structures can interact with various biological targets. The following mechanisms are noted:

  • Enzyme Inhibition : Boron compounds have been shown to inhibit specific enzymes that play crucial roles in cellular signaling and metabolic pathways. For instance, they can act as inhibitors of kinases involved in cancer progression and neurodegenerative diseases .
  • Antioxidant Properties : Studies have demonstrated that certain derivatives of boron compounds exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

A notable study evaluated the compound's effect on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway .

Neuroprotective Effects

Case Studies

StudyCompoundObserved EffectsCell LineIC50 Value
This compoundInduced apoptosisMCF-7 (Breast Cancer)15 µM
Similar Boron CompoundsInhibition of DYRK1ASH-SY5Y (Neuronal)20 µM

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, and how can purity be ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to couple with halogenated pyridine derivatives. Key steps include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous conditions, as described in foundational cross-coupling methodologies .
  • Purification : Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) to remove Pd residues, achieving >95% purity .
  • Yield optimization : Adjust stoichiometry of boron reagent to halide (1.2:1 molar ratio) and use degassed solvents to minimize side reactions.

Q. What analytical techniques are critical for characterizing this boronic ester compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and phenyl groups) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 276.1897 g/mol for related analogs) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% by GC) .

Q. How should this compound be stored to maintain stability?

  • Storage conditions : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the boronic ester .
  • Handling precautions : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to moisture (humidity <30%) .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyridine ring influence Suzuki-Miyaura coupling efficiency?

Electron-withdrawing groups (e.g., –CF₃) on pyridine reduce reactivity due to decreased electron density at the coupling site. For example:

  • Meta-substituted pyridines : Show slower coupling kinetics compared to para-substituted analogs, as steric hindrance and electronic effects modulate Pd insertion .
  • Quantitative analysis : Use DFT calculations to map Hammett parameters (σ) of substituents against reaction rates .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies often arise from catalyst loading or substrate purity :

  • Case study : A Pd-catalyzed coupling with 3-iodopyridine yielded 27% product when using Pd(OAc)₂, but increased to 52% with PdCl₂(dppf) .
  • Troubleshooting :
    • Pre-purify substrates via recrystallization.
    • Screen ligands (e.g., SPhos vs. XPhos) to enhance turnover .

Q. How can byproducts from incomplete coupling reactions be identified and minimized?

  • Byproduct profiling : Use LC-MS to detect homocoupling (e.g., biphenyl derivatives) or protodeboronation products.
  • Mitigation :
    • Add phase-transfer agents (e.g., TBAB) to improve boronate solubility.
    • Optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) to reduce hydrolysis .

Q. What role does the boronic ester play in photophysical applications?

In organic electronics , the boronic ester acts as a π-conjugation linker, enhancing charge transport in materials like OLED emitters. For example:

  • Thermally activated delayed fluorescence (TADF) : Derivatives with pyridine-boronate motifs exhibit λem = 450–500 nm and ΦPL > 80% in doped films .

Methodological Considerations

Q. How to design experiments assessing hydrolytic stability of the boronic ester under physiological conditions?

  • Protocol :
    • Incubate the compound in PBS (pH 7.4) at 37°C.
    • Monitor hydrolysis via ¹¹B NMR or HPLC at 0, 24, and 48 hrs.
    • Compare with control (pH 5.0 buffer) to simulate lysosomal environments .

Q. What computational tools predict reactivity trends for derivatives of this compound?

  • Software : Gaussian or ORCA for DFT calculations (e.g., Fukui indices to map nucleophilic/electrophilic sites).
  • Parameters : Calculate LUMO energies of aryl halides and HOMO energies of boronates to predict coupling feasibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

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